REACTION_CXSMILES
|
C(NCC)C.[OH:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O.[C:16](#[N:20])[CH2:17][C:18]#[N:19].O>CN(C=O)C>[NH2:20][C:16]1[O:6][CH:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:17]=1[C:18]#[N:19]
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Name
|
|
Quantity
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3.78 mL
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Type
|
reactant
|
Smiles
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C(C)NCC
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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OCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
4.852 g
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Type
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reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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24 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
Stir the dark mixture for 2 h at RT
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
with stirring
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Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
Continue stirring the precipitate for 30 min at approx. 10° C.
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
filter with suction
|
Type
|
FILTRATION
|
Details
|
filter with suction again
|
Type
|
CUSTOM
|
Details
|
Dry the residue at high vacuum to constant weight
|
Type
|
CUSTOM
|
Details
|
10.99 g (81.2% of theor.) of the target compound is obtained as a yellowish-brown solid
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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NC=1OC=C(C1C#N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |